molecular formula C23H28O8 B1244653 Magnone B

Magnone B

Cat. No. B1244653
M. Wt: 432.5 g/mol
InChI Key: WZJHOKWDMKAFDJ-PONJGIIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Magnone B is a natural product found in Magnolia biondii with data available.

Scientific Research Applications

Magnonics: Emerging Field of Nanoscale Science

  • Introduction to Magnonics : Magnonics is a field studying collective spin excitations in magnetically ordered materials, focusing on the potential of spin waves and magnons in applications like information processing (Kruglyak, Demokritov & Grundler, 2010).
  • Magnonics and Technology : It is a young field, bridging spin dynamics with nanoscale science and technology, with a vision to move from fundamental phenomena towards practical applications (Kruglyak, Demokritov & Grundler, 2010).

Advancements and Applications

  • Magnonic Crystals : These are artificial magnetic structures that control the propagation of magnetostatic waves, with applications in sensitive magnetic field sensors at room temperature (Inoue et al., 2011).
  • Spin-Wave Propagation and Spintronics : Research has focused on generating and detecting coherent spin waves in various materials, including organic-based ferrimagnets, for magnon spintronics (Liu et al., 2018).
  • Nanoscale Magnonic Devices : Efforts are being made to scale down magnonic devices to sub-micrometer dimensions, aligning with modern polycrystalline magnetic alloys and CMOS technology (Serga, Chumak & Hillebrands, 2010).

Challenges and Future Perspectives

  • Magnonics Roadmap : This outlines the current status and future perspectives of magnonics, addressing challenges like creating devices with sub-100 nm wavelength magnons and integrating them with standard electronics (Barman et al., 2021).

properties

Product Name

Magnone B

Molecular Formula

C23H28O8

Molecular Weight

432.5 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-[(3R,4R,5S)-4-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)oxolan-3-yl]methanone

InChI

InChI=1S/C23H28O8/c1-26-17-7-6-13(8-18(17)27-2)21(25)16-12-31-22(15(16)11-24)14-9-19(28-3)23(30-5)20(10-14)29-4/h6-10,15-16,22,24H,11-12H2,1-5H3/t15-,16-,22+/m0/s1

InChI Key

WZJHOKWDMKAFDJ-PONJGIIJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C(=C3)OC)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2COC(C2CO)C3=CC(=C(C(=C3)OC)OC)OC)OC

synonyms

magnone B
tetrahydro-2-(3,4,5-trimethoxyphenyl)-4-(3,4-dimethoxybenzoyl)-3-(hydroxymethyl)furan

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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